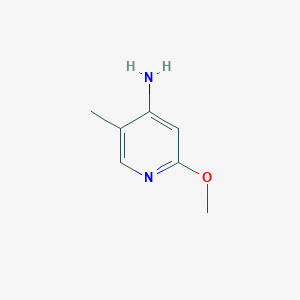

2-Methoxy-5-methylpyridin-4-amine

Description

2-Methoxy-5-methylpyridin-4-amine (CAS No. 1260663-96-4) is a pyridine derivative with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol . It features a pyridine ring substituted with a methoxy group at the 2-position, a methyl group at the 5-position, and an amine group at the 4-position. This compound is primarily used as a research building block in pharmaceutical and chemical synthesis, with strict limitations to non-human applications .

Synthesis: The compound is synthesized via reactions involving this compound with sodium hydroxide and di-tert-butyl dicarbonate in 2-methyltetrahydrofuran, achieving yields of 70–83% under optimized conditions . Its structural simplicity and functional groups make it a versatile intermediate in heterocyclic chemistry.

Properties

IUPAC Name |

2-methoxy-5-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLQAVOXSZVEGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation from 2-Chloro-5-nitropyridine via Nucleophilic Substitution and Reduction

One well-documented route involves the synthesis starting from 2-chloro-5-nitropyridine, which undergoes methoxylation followed by catalytic hydrogenation to introduce the amino group.

- The methoxylation step involves nucleophilic substitution of the chlorine atom by methoxide ion in methanol solvent, yielding the nitro-substituted methoxy pyridine.

- The nitro group is subsequently reduced to an amino group using catalytic hydrogenation with palladium on carbon under mild hydrogen pressure and temperature.

- Workup involves filtration to remove catalyst and extraction to isolate the amine product.

This two-step sequence is efficient, scalable, and yields high purity product suitable for further applications.

Process Summary:

This method is notable for using less hazardous reagents compared to sodium amide methods and offers flexibility in functional group manipulation.

Industrial and Continuous Flow Synthesis Considerations

For industrial scale production, continuous flow synthesis techniques have been reported for similar pyridine derivatives, including 2-methoxy-N-methylpyridin-4-amine analogs. These methods offer advantages such as:

- Enhanced control over reaction parameters (temperature, pressure, residence time).

- Improved safety and reproducibility.

- Scalability with consistent product quality.

Typical industrial methods involve:

- Reaction of 2-methoxypyridine derivatives with methylamine or other amines under catalytic conditions.

- Use of continuous flow reactors to optimize yield and purity.

While specific continuous flow data for this compound is limited, analogous processes indicate potential for adaptation.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-methylpyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Antimalarial Agents

A significant application of 2-methoxy-5-methylpyridin-4-amine is as an intermediate in the synthesis of antimalarial compounds. Research indicates that this compound is crucial in the preparation of Malaridine, a new antimalarial agent developed in the 1970s. The synthesis involves several steps, including nitration and methoxylation, leading to high purity and yield under environmentally friendly conditions .

2. Cancer Treatment

The compound's potential as a reversal agent for multidrug resistance in cancer chemotherapy has been explored. By modifying the chemical structure, researchers aim to enhance the efficacy of existing chemotherapeutic agents against resistant tumor cells. This application is particularly relevant in addressing the challenges posed by drug-resistant cancers .

Organic Synthesis

1. Green Chemistry Initiatives

Recent advancements highlight the compound's role in green chemistry. A novel preparation method emphasizes reducing waste and utilizing less hazardous reagents during synthesis. This method not only simplifies the production process but also enhances economic viability and environmental sustainability .

2. Solvent Applications

This compound has been investigated for its use in polymeric ionic liquids as selective solid-phase microextraction sorbents. These materials are crucial for analyzing genotoxic impurities and structurally alerting compounds, showcasing the compound's versatility in analytical chemistry .

Agricultural Sciences

1. Crop Protection and Yield Improvement

The compound's derivatives have shown promise in agricultural applications, particularly as agents that improve crop yield and protect against pests. This aspect is vital for sustainable agricultural practices, where chemical compounds are used to enhance productivity while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amino groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Chloro-5-methoxypyridin-4-amine (CAS 1227586-39-1)

- Molecular Formula : C₆H₇ClN₂O

- Substituents : Chloro (2-position), methoxy (5-position), amine (4-position).

- Molecular Weight : 158.59 g/mol .

- Key Differences : Replacement of the methyl group with chlorine enhances electrophilicity, making it more reactive in nucleophilic substitution reactions.

- Applications : Widely used as a pharmaceutical intermediate for kinase inhibitors and anticancer agents .

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (CAS 88474-31-1)

- Molecular Formula : C₆H₇ClN₃O

- Substituents : Chloro (4-position), methoxy (6-position), methyl (2-position), amine (5-position).

- Molecular Weight : 186.59 g/mol .

- Key Differences : Pyrimidine core (two nitrogen atoms) versus pyridine, altering hydrogen-bonding capacity and solubility.

- Applications : Explored in antiviral drug development due to its ability to mimic nucleobases .

Pyrimidine-Based Analogues

2-Methoxy-4-methylpyrimidin-5-amine (CAS 14048-15-8)

5-Fluoro-2-methoxypyrimidin-4-amine (CAS 186435-66-5)

- Molecular Formula : C₅H₆FN₃O

- Substituents : Fluoro (5-position), methoxy (2-position), amine (4-position).

- Molecular Weight : 143.12 g/mol .

- Key Differences : Fluorine’s electron-withdrawing effects improve metabolic stability and bioavailability.

- Applications : Key intermediate in anticancer drug candidates targeting thymidylate synthase .

Comparative Data Table

Key Research Findings

Reactivity Trends : Chlorine-substituted analogues (e.g., 2-Chloro-5-methoxypyridin-4-amine) exhibit higher reactivity in cross-coupling reactions compared to methyl-substituted derivatives, enabling diverse functionalization .

Biological Activity : Pyrimidine derivatives (e.g., 5-Fluoro-2-methoxypyrimidin-4-amine) show enhanced target specificity in enzyme inhibition due to their ability to mimic natural nucleotides .

Synthetic Efficiency : this compound’s synthesis achieves high yields (83%) under mild conditions, making it cost-effective for scale-up .

Biological Activity

2-Methoxy-5-methylpyridin-4-amine, a substituted pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a methoxy group and an amino group, which contribute to its reactivity and potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

The molecular formula for this compound is C_8H_10N_2O, with a molecular weight of approximately 150.18 g/mol. The structural features include:

- Methoxy Group : Enhances solubility and reactivity.

- Amino Group : Potentially interacts with various biological targets.

The biological activity of this compound is largely attributed to its interaction with enzymes and receptors in biochemical pathways. The methoxy and amino groups facilitate binding to specific molecular targets, influencing various physiological processes.

Key Mechanisms:

- Enzyme Interaction : The compound acts as a ligand in biochemical assays, potentially modulating enzyme activity.

- Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its effectiveness is linked to its ability to disrupt microbial cell functions.

Anticancer Potential

Preliminary investigations suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. Specific pathways involved include the modulation of cell cycle regulators.

Case Studies

-

Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth, showcasing its potential as an antibacterial agent.

Pathogen Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 -

Anticancer Activity Assessment : In vitro studies demonstrated that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability in breast cancer cell lines.

Concentration (µM) Cell Viability (%) 10 80 50 60 100 30

Applications in Research

The compound has been utilized in various research applications:

- Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex organic molecules.

- Biochemical Assays : Used to study enzyme interactions and receptor binding in pharmacological research.

- Development of Specialty Chemicals : Its unique properties make it suitable for creating specialty chemicals with tailored functionalities.

Q & A

Basic: What are the common synthetic routes for 2-Methoxy-5-methylpyridin-4-amine, and how are reaction conditions optimized?

Methodological Answer:

A widely reported synthesis involves reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in 2-methyltetrahydrofuran (2-MeTHF) under basic conditions (10 N NaOH) at 75–80°C. Key optimization parameters include:

- Stoichiometry: A 1:1.5 molar ratio of the amine to Boc₂O ensures complete Boc protection .

- Solvent Choice: 2-MeTHF enhances solubility and reaction efficiency compared to traditional solvents like THF.

- Temperature Control: Maintaining 75–80°C minimizes side reactions (e.g., decomposition of the Boc group).

- Work-Up: Isolation via aqueous extraction followed by solvent evaporation yields the Boc-protected derivative, which can be further purified via recrystallization.

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Assign methoxy (-OCH₃) and methyl (-CH₃) protons (δ ~3.8 ppm and δ ~2.3 ppm, respectively) and confirm aromatic pyridine ring integrity.

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak ([M+H]⁺ at m/z 139.1 for C₇H₁₀N₂O).

- Crystallography: Single-crystal X-ray diffraction (SCXRD) using SHELXL refines the structure. Key steps include:

Basic: What are the key considerations in designing a scalable synthesis protocol?

Methodological Answer:

- Solvent Volume: Reduce solvent-to-substrate ratios (e.g., 2 volumes of 2-MeTHF per gram of substrate) to improve throughput .

- Catalyst Efficiency: Sodium hydroxide (0.05 equiv) minimizes base-induced side reactions.

- Safety: Use closed reactors to handle volatile 2-MeTHF and avoid exposure to Boc₂O, which is moisture-sensitive.

- Purification: Implement column chromatography or recrystallization for >95% purity, critical for downstream applications.

Advanced: How to resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:

Discrepancies (e.g., unexpected NOEs in NMR vs. crystallographic bond lengths) require:

- Validation via Complementary Techniques:

- Dynamic Effects: Consider temperature-dependent NMR to detect conformational flexibility not captured in static XRD structures .

Advanced: How to analyze the impact of substituents on biological activity using SAR studies?

Methodological Answer:

- Analog Synthesis: Replace the methoxy or methyl group with halogens (e.g., Cl, Br) or electron-withdrawing groups via cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Biological Assays:

- Data Interpretation: Apply multivariate analysis (e.g., PCA) to identify substituent contributions to potency and selectivity.

Advanced: What challenges arise in refining the crystal structure using SHELXL, especially with twinned data?

Methodological Answer:

- Twin Law Identification: Use PLATON to detect twinning operators (e.g., 2-fold rotation) and input them into SHELXL via the TWIN command .

- Refinement Strategy:

- Partition reflections into twin domains using HKLF5 format.

- Restrain anisotropic displacement parameters (ADPs) to avoid overfitting.

- Validation: Check R-factor convergence and residual density maps post-refinement. For high-resolution data (<1.0 Å), refine hydrogen atoms freely .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.